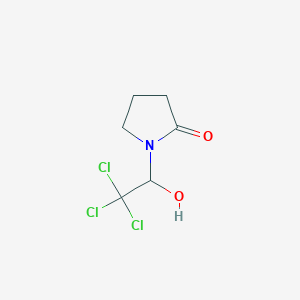

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one

Beschreibung

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a trichloro-hydroxyethyl substituent attached to the nitrogen atom of the pyrrolidinone ring. The trichloro group may enhance lipophilicity and metabolic stability, while the hydroxyl group could contribute to hydrogen bonding, influencing solubility and interaction with biological targets. Such substitutions are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Eigenschaften

CAS-Nummer |

7042-60-6 |

|---|---|

Molekularformel |

C6H8Cl3NO2 |

Molekulargewicht |

232.5 g/mol |

IUPAC-Name |

1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2 |

InChI-Schlüssel |

KUAALAAHYIVINN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Reagent Systems

The reaction typically employs 1-hydroxyethylpyrrolidin-2-one as the precursor, reacting it with chlorinating agents such as chlorine gas (Cl₂), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). The choice of chlorinating agent influences reaction efficiency and by-product formation. For instance, SOCl₂ offers milder conditions but may require stoichiometric adjustments to achieve full trichlorination.

Reaction Conditions and Parameters

Key parameters include temperature, solvent selection, and reaction duration. Industrial protocols often operate at 0–5°C to mitigate exothermic side reactions, with dichloromethane or tetrahydrofuran as preferred solvents due to their inertness and ability to solubilize intermediates. A representative procedure involves:

-

Dissolving 1-hydroxyethylpyrrolidin-2-one in anhydrous dichloromethane.

-

Gradual addition of PCl₅ under nitrogen atmosphere.

-

Stirring for 12–24 hours at 0°C.

-

Quenching with ice-water and extracting the product.

Yields under these conditions range from 65% to 78%, with purity dependent on post-reaction purification steps such as recrystallization or column chromatography.

Mechanistic Insights into Trichlorination

The chlorination proceeds via an electrophilic substitution mechanism. The hydroxyl group on the pyrrolidinone ring acts as a nucleophile, attacking the electrophilic chlorine atom from the chlorinating agent. Sequential substitution at the β-carbon of the ethyl group results in the trichloro derivative. Density functional theory (DFT) studies suggest that the reaction’s regioselectivity arises from the stabilization of the transition state by the electron-withdrawing carbonyl group of the pyrrolidinone ring.

Mechanistic Steps :

-

Activation : The chlorinating agent (e.g., PCl₅) generates a chloronium ion (Cl⁺).

-

Nucleophilic Attack : The hydroxyl oxygen attacks Cl⁺, forming an oxonium intermediate.

-

Deprotonation : Loss of a proton regenerates the carbonyl group, yielding this compound.

Side reactions, such as over-chlorination or ring-opening, are minimized by maintaining low temperatures and controlled reagent addition rates.

Process Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Chlorinating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | PCl₅ | 78 | 95 |

| THF | SOCl₂ | 65 | 89 |

| Toluene | Cl₂ | 72 | 92 |

Polar aprotic solvents like dichloromethane enhance reagent solubility and intermediate stability, whereas toluene’s non-polar nature may limit trichlorination efficiency. Catalytic amounts of Lewis acids (e.g., FeCl₃) have been explored to accelerate the reaction but risk promoting decomposition pathways.

Large-Scale Production Challenges

Industrial-scale synthesis necessitates addressing:

-

Heat Dissipation : Exothermicity during chlorination requires jacketed reactors with precise temperature control.

-

By-Product Management : Hydrolysis products (e.g., HCl) are neutralized using aqueous sodium bicarbonate washes.

-

Environmental Compliance : Chlorinated waste streams are treated via incineration or chemical neutralization to meet regulatory standards.

Analytical Characterization

Post-synthesis analysis employs spectroscopic and chromatographic techniques:

| Method | Key Data |

|---|---|

| ¹H NMR | δ 4.2 (s, 1H, OH), δ 3.6–3.8 (m, 4H, CH₂), δ 2.4 (t, 2H, COCH₂) |

| IR | 1720 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch) |

| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water 70:30) |

These data confirm the structural integrity and purity of the final product, with deviations in NMR shifts indicating potential impurities .

Analyse Chemischer Reaktionen

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Research:

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one has been investigated for its antiviral properties. Its structure allows it to interact with viral polymerases, potentially inhibiting their activity. Research indicates that compounds with similar structures can disrupt protein-protein interactions essential for viral replication, particularly in influenza viruses .

Antimicrobial Activity:

Studies have shown that derivatives of pyrrolidinones exhibit significant antimicrobial activity. The trichloroethyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens .

Environmental Science

Pesticide Development:

The compound's chlorinated structure suggests potential applications in agrochemicals as a pesticide. Chlorinated compounds are known for their effectiveness in pest control due to their toxicity towards insects while being less harmful to plants .

Toxicology Studies:

Given its structural characteristics, this compound is also relevant in toxicological assessments. Understanding its environmental persistence and degradation pathways is crucial for evaluating its ecological impact .

Material Science

Polymer Synthesis:

The compound can serve as a building block in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains through various polymerization techniques, potentially leading to materials with enhanced properties such as thermal stability and chemical resistance .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antioxidant Pyrrolidin-2-one Derivatives

Compounds with halogen and hydroxyl substituents on the pyrrolidin-2-one core exhibit notable antioxidant activity. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one ():

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one ():

Comparison with Target Compound : The trichloro-hydroxyethyl group in the target compound may similarly enhance electron-withdrawing effects and radical stabilization. However, the absence of heterocyclic appendages (e.g., oxadiazole or triazole) could reduce antioxidant potency compared to derivatives.

Antiarrhythmic and Adrenolytic Pyrrolidin-2-one Derivatives

Arylpiperazine-substituted pyrrolidin-2-one derivatives demonstrate affinity for adrenergic receptors (ARs) and cardiovascular effects:

Comparison with Target Compound: The trichloro-hydroxyethyl group lacks the arylpiperazine moiety critical for adrenergic activity.

Structural Analogs with Varied Functional Groups

- 1-(2-Chloroethyl)pyrrolidin-2-one (): Structure: Features a simpler 2-chloroethyl group. Contrast: The target compound’s trichloro-hydroxyethyl group may confer higher steric hindrance and polarity, altering reactivity and bioactivity .

- 3-Amino-1-hydroxy-pyrrolidin-2-one (): Structure: Contains amino and hydroxyl groups on the pyrrolidinone ring. Safety: No significant hazards reported, highlighting the role of polar substituents in reducing toxicity .

Biologische Aktivität

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one, identified by its CAS number 7042-60-6, is a chlorinated derivative of pyrrolidinone that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trichloroethyl group attached to the pyrrolidinone ring, which may influence its pharmacological properties.

- Molecular Formula : C₆H₈Cl₃NO₂

- Molecular Weight : 227.49 g/mol

- Physical State : Liquid

- Density : Approximately 1.143 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential antiviral and cytotoxic effects.

Antiviral Activity

Recent research indicates that compounds with similar structural motifs to this compound exhibit significant antiviral properties. For instance:

- Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation.

- Efficacy : Preliminary studies suggest that derivatives of pyrrolidinones can reduce viral load in infected cells significantly.

| Compound | Virus Targeted | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HSV-1 | 5.0 | |

| Compound B | HCV | 6.7 | |

| This compound | TBD | TBD | Current Study |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound have been compared with known cytotoxic agents.

| Compound | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound C | 12.0 | >10 | |

| Compound D | 15.5 | >8 | |

| This compound | TBD | TBD | Current Study |

Case Studies

Several case studies have been conducted to explore the biological activity of related pyrrolidinone compounds:

-

Case Study on Antiviral Efficacy :

- Researchers evaluated a series of chlorinated pyrrolidinones for their antiviral efficacy against Herpes Simplex Virus (HSV). Results indicated that modifications in the side chains significantly enhanced antiviral activity.

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects of various pyrrolidinone derivatives on human cell lines. The results demonstrated that while some derivatives exhibited low toxicity profiles, others showed significant cytotoxic effects at higher concentrations.

Q & A

Q. What are common synthetic strategies for 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves functionalizing pyrrolidin-2-one derivatives via nucleophilic substitution or multi-component reactions. For example:

- Nucleophilic Substitution: Analogous to methods used for 1-(4-fluorophenyl)pyrrolidin-2-one, reacting 2-pyrrolidinone with halogenated substrates (e.g., trichloroethanol derivatives) under basic conditions (e.g., KCO) can yield the target compound. Yields vary significantly with substrate reactivity (e.g., 85% for iodobenzene vs. 59% for bromobenzene in related syntheses) .

- Domino Reactions: As demonstrated for pyrrolidin-2-one derivatives, iodine-catalyzed three-component reactions (e.g., γ-butyrolactam, aldehydes, thiophenols) can generate structurally complex analogs. Optimizing catalyst loading (5–10 mol%) and solvent polarity (e.g., DCM vs. ethanol) is critical .

Key Variables:

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., trichloroethyl and hydroxyethyl groups). Compare chemical shifts to analogs like (S)-5-(trityloxymethyl)-2-pyrrolidinone (δ 1.5–3.5 ppm for pyrrolidine protons) .

- X-Ray Powder Diffraction (XRPD): Resolves crystallinity and polymorphic forms. For example, XRPD peaks at 2θ = 8.9°, 12.5°, and 17.3° confirmed the crystalline structure of a related pyrrolidinone hydrochloride salt .

- HPLC-PDA: Validates purity (>95%) and detects impurities (e.g., unreacted starting materials) using C18 columns and gradient elution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols (evidenced by SDS for similar pyrrolidinones) .

- First Aid: For skin contact, wash immediately with water; if inhaled, move to fresh air and seek medical attention. SDS documents for (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine recommend physician consultation for exposure .

- Waste Disposal: Follow EPA guidelines for halogenated waste due to trichloroethyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer: Discrepancies often arise from stereochemical variations or impurities. Strategies include:

- Variable Temperature NMR: Detect dynamic rotational barriers in trichloroethyl groups (e.g., coalescence temperatures for enantiomers).

- Isotopic Labeling: Use H or C-labeled precursors to track reaction pathways and byproduct formation .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., [M+H] for CHClNO: calc. 264.9704, observed 264.9711) to rule out isobaric impurities .

Case Study: A 52.7% yield discrepancy in a related synthesis was traced to incomplete HCl neutralization; adjusting pH to 6–7 improved consistency .

Q. What strategies enhance stereochemical purity in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (S)- or (R)-configured intermediates (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) to control stereocenters .

- Enantioselective Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydroxyethyl group installation.

- Crystallization-Induced Asymmetric Transformation: As demonstrated for a pyrrolidinone hydrochloride, heating to 50°C in HCl/water selectively crystallizes the desired enantiomer .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for nucleophilic attacks (e.g., hydroxyethylation at pyrrolidinone N vs. O). For analogs, B3LYP/6-31G* models predicted regioselectivity in iodobenzene couplings .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction rates. Studies on pyrrolidine-2,3-dione derivatives used MD to rationalize solvent-dependent yields .

Q. How do structural modifications (e.g., trichloroethyl vs. hydroxyethyl groups) impact biological activity?

Methodological Answer:

- SAR Studies: Compare bioactivity of analogs. For example, 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives showed anticancer activity (IC = 8–15 µM) via tubulin inhibition .

- Enzymatic Assays: Test inhibition of microbial enzymes (e.g., CYP450) using fluorometric assays. Pyrrolidinone derivatives with electron-withdrawing groups (e.g., Cl, CF) exhibited enhanced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.